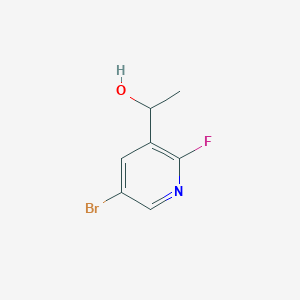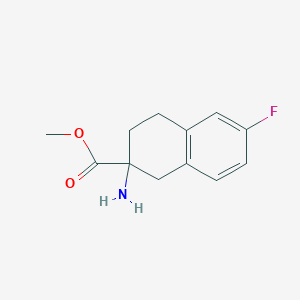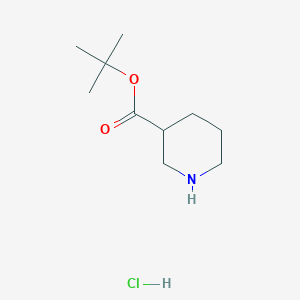
2-Bromo-1-(diméthyl-1,3-oxazol-5-yl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom and a dimethyl-substituted oxazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with oxazole and imidazole moieties have been known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins, playing crucial roles in various biological processes.
Mode of Action
The oxazole ring in the molecule can potentially interact with its targets through nucleophilic substitution. The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles. Additionally, the carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These pathways often involve cellular processes such as inflammation, cell proliferation, and microbial growth.
Pharmacokinetics
The oxazole ring’s high solubility in water and other polar solvents could facilitate absorption and distribution within the body.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one. Factors such as temperature, humidity, and pH can affect the compound’s stability and reactivity . These factors can also influence the compound’s absorption, distribution, metabolism, and excretion in the body, thereby affecting its overall efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one typically involves the bromination of 1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxazole derivatives, while oxidation can produce oxazole carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound used in organic synthesis.
1,3-Oxazole Derivatives: Compounds with similar oxazole rings but different substituents, such as 2-methyl-1,3-oxazole.
Uniqueness
2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and a dimethyl-substituted oxazole ring makes it particularly useful in the synthesis of diverse chemical entities .
Propriétés
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVFTSMGCRLQDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)


![2-[(2-Aminophenyl)amino]ethanol, HCl](/img/structure/B1372743.png)

![tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate](/img/structure/B1372746.png)


![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)


